molecular formula C21H28N2O3S B13369310 4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether

4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether

Cat. No.: B13369310
M. Wt: 388.5 g/mol
InChI Key: LBRIVDKLQGCDNY-UHFFFAOYSA-N
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Description

4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether is a complex organic compound that features a piperazine ring, a sulfonyl group, and an ethyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and an appropriate alkylating agent.

    Sulfonylation: The sulfonyl group is added through a sulfonation reaction using sulfonyl chlorides in the presence of a base.

    Ether Formation: The final step involves the formation of the ethyl ether linkage through a Williamson ether synthesis, which uses an alkoxide and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl ether moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield sulfides or amines.

    Substitution: Substitution reactions can produce nitro or halogenated derivatives.

Scientific Research Applications

4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis, by binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresol is a methylphenol with similar aromatic properties but lacks the piperazine and sulfonyl groups.

    Teriflunomide: Teriflunomide is an immunomodulatory drug with a different mechanism of action but shares some structural similarities in its aromatic rings.

Uniqueness

4-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenyl ethyl ether is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds like cresol or teriflunomide.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H28N2O3S/c1-5-26-20-10-9-19(15-18(20)4)27(24,25)23-13-11-22(12-14-23)21-16(2)7-6-8-17(21)3/h6-10,15H,5,11-14H2,1-4H3

InChI Key

LBRIVDKLQGCDNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C)C

Origin of Product

United States

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